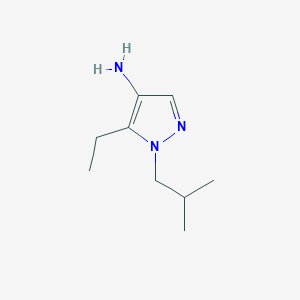

5-ethyl-1-(2-methylpropyl)-1H-pyrazol-4-amine

描述

属性

IUPAC Name |

5-ethyl-1-(2-methylpropyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-4-9-8(10)5-11-12(9)6-7(2)3/h5,7H,4,6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIDDEYLGIWUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. They are known for their diverse range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties . The specific activities depend on the nature and position of the substituents on the pyrazole ring.

生物活性

5-Ethyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

The molecular characteristics of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₄ |

| Molecular Weight (g/mol) | 190.24 |

| LogP | 2.3 |

| Solubility (pH = 7.4) | Moderate |

Research indicates that pyrazole derivatives, including this compound, may exhibit various biological activities through different mechanisms:

- Enzyme Inhibition : Pyrazole compounds can inhibit enzymes involved in metabolic pathways. Notably, they interact with cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain signaling .

- Antitumor Activity : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells by activating caspase pathways, making them promising candidates for anticancer therapies .

- Antimicrobial Properties : Pyrazole derivatives have been explored for their antimicrobial effects, potentially serving as candidates for treating infections caused by resistant strains .

Anticancer Activity

A significant study investigated the anticancer potential of various pyrazole derivatives, including this compound. The study utilized several cancer cell lines to assess the compound's efficacy:

- Cell Lines Tested : MDA-MB-231 (breast cancer), Hs 578T (breast cancer), and others.

- Methodology : Cells were treated with varying concentrations of the compound over a period of 72 hours. Apoptotic activity was measured using fluorescence assays to quantify caspase activation.

The results indicated that the compound significantly induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.

Summary of Biological Activities

The following table summarizes the observed biological activities associated with this compound:

科学研究应用

Medicinal Chemistry

1.1 Antifungal Activity

Recent studies have highlighted the antifungal properties of aminopyrazole derivatives, including 5-ethyl-1-(2-methylpropyl)-1H-pyrazol-4-amine. Research indicates that this compound exhibits selective inhibitory activity against heat shock protein 90 (Hsp90), which is crucial for fungal survival and pathogenicity. In a study involving a series of synthetic aminopyrazole-substituted resorcylate amides, compounds were evaluated for their antifungal selectivity and potency against various fungal strains, including Candida neoformans and Candida albicans .

1.2 Peptide Synthesis

The compound is also utilized as an organic buffer in biological and biochemical applications, particularly in peptide synthesis. Its high yield and effectiveness make it a suitable candidate for facilitating reactions involving amino acids and other peptide components .

Biochemical Applications

2.1 Inhibition of Enzymatic Activity

This compound has been investigated for its ability to inhibit lysosomal phospholipase A2 (PLA2G15), an enzyme implicated in drug-induced phospholipidosis. This inhibition is significant as it provides insights into the toxicological profiles of various drugs during development .

2.2 Drug Development Screening

The compound's interaction with PLA2G15 has been proposed as a robust screening platform for potential toxicity, helping researchers identify cationic amphiphilic drugs that may lead to adverse effects such as phospholipidosis .

Synthetic Pathways and Case Studies

3.1 Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives, including this compound, typically involves the reaction of hydrazines with carbonyl compounds under various conditions. Recent methodologies emphasize environmentally friendly approaches that yield high purity and efficiency .

| Synthetic Method | Yield (%) | Conditions |

|---|---|---|

| One-pot reactions | 70–95 | Room temperature |

| Microwave-assisted synthesis | 80 | Under controlled conditions |

| Catalytic methods | Varies | Depends on catalyst used |

3.2 Case Studies in Drug Design

In drug design studies, the structural modifications of aminopyrazole derivatives have been systematically explored to enhance selectivity and potency against fungal targets. For instance, varying substituents at different positions on the pyrazole ring has shown to affect both the antifungal efficacy and selectivity towards human isoforms .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Key Structural Features and Substituent Effects

The pharmacological and chemical behavior of pyrazole derivatives is highly dependent on substituent patterns. Below is a detailed comparison of 5-ethyl-1-(2-methylpropyl)-1H-pyrazol-4-amine with analogous compounds:

Critical Insights from Research

Substituent Position and Bioactivity: The 2-methylpropyl group at the 1-position is common in pyrazole derivatives (e.g., ), likely due to its balance of steric bulk and lipophilicity, which may enhance membrane permeability. Substitution at the 5-position (ethyl, isopropyl, cyclopropyl) significantly alters electronic and steric profiles.

Fluorinated Derivatives: The trifluoromethyl group in 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine () demonstrates the role of electron-withdrawing groups in improving metabolic stability and target affinity, a feature absent in the non-fluorinated 5-ethyl analog.

Commercial Availability :

- Both 5-ethyl- and 5-isopropyl derivatives () have been discontinued, suggesting challenges in synthesis, stability, or market demand. In contrast, the 5-cyclopropyl analog remains available, possibly due to broader applications in drug discovery .

准备方法

Cyclization of α-Halo Carbonyl/Nitrile Compounds with Hydrazines

One classical approach to synthesize 4-aminopyrazole derivatives involves the reaction of hydrazine or substituted hydrazines with α-halo carbonyl or nitrile compounds, leading to cyclization and formation of the pyrazole ring.

-

- Starting materials such as ethyl cyanoacetate or α-haloacetates are reacted with methyl hydrazine in a suitable solvent (e.g., toluene).

- The reaction is typically performed under controlled temperature conditions (20–30 °C during addition, followed by refluxing for 2 hours).

- After completion, the reaction mixture is cooled, and the product is isolated by filtration and drying.

- This method offers high yield, safety, and environmental advantages due to the use of aqueous methyl hydrazine and toluene as solvent.

Example Reaction Conditions (Adapted for 5-ethyl substitution):

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Ethyl cyanoacetate + (ethoxymethyl) base in toluene, stir and dissolve | Formation of intermediate |

| 2 | Dropwise addition of 40% methyl hydrazine aqueous solution at 22–30 °C | Cyclization initiation |

| 3 | Reflux for 2 hours | Completion of pyrazole ring formation |

| 4 | Cooling to 9–10 °C, filtration, and drying | Isolation of 5-amino substituted pyrazole |

This method is scalable and industrially viable due to its simplicity and minimal waste generation.

Sonication-Assisted Cyclization Using Hydrazine Hydrate

A novel, rapid, and efficient method for synthesizing pyrazole derivatives involves sonication to promote cyclization of nitrile intermediates with hydrazine hydrate.

-

- Carboxylic acids are first converted to esters by refluxing with methanol and sulfuric acid under nitrogen atmosphere.

- The ester is then converted to an oxonitrile intermediate by reaction with acetonitrile in toluene with sodium hydride under nitrogen.

- The oxonitrile undergoes cyclization with hydrazine hydrate in acetic acid under sonication for 1–2 hours.

- Final products are purified by column chromatography, yielding substituted amino-pyrazoles with yields between 55–67%.

-

- Sonication accelerates reaction rates and improves yields.

- The method tolerates various substituted aromatic and aliphatic carboxylic acid derivatives, suggesting adaptability for alkyl-substituted pyrazoles like 5-ethyl-1-(2-methylpropyl)-1H-pyrazol-4-amine.

Direct N-Alkylation of Pyrazoles Using Primary Amines

A recent innovative synthetic route allows direct preparation of N-substituted pyrazoles by reacting primary aliphatic amines with 1,3-dicarbonyl compounds and O-(4-nitrobenzoyl)hydroxylamine in DMF at elevated temperatures.

| Parameter | Details |

|---|---|

| Starting materials | Primary amine (e.g., 2-methylpropylamine), 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 85 °C |

| Reaction time | 1.5 hours |

| Work-up | Chromatography on silica or alumina |

| Yield | 38–55% depending on substituents |

Comparative Data Table of Preparation Methods

Summary of Research Findings

The cyclization of α-halo carbonyl/nitrile compounds with methyl hydrazine is a well-established, high-yielding industrial method for preparing 4-aminopyrazoles and can be adapted to synthesize this compound by selecting appropriate alkylated precursors.

The sonication method offers a green chemistry approach with shorter reaction times and good yields, suitable for various substituted pyrazoles, including those with branched alkyl groups.

The direct N-alkylation approach using primary amines and diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine provides a straightforward route to N-substituted pyrazoles, allowing introduction of the 2-methylpropyl group on nitrogen under mild conditions.

Each method has trade-offs between yield, complexity, scalability, and environmental impact, allowing choice depending on the application scale and purity requirements.

常见问题

Basic: What are the established synthetic routes for 5-ethyl-1-(2-methylpropyl)-1H-pyrazol-4-amine, and what key parameters influence yield?

Answer:

The synthesis typically involves multi-step alkylation and condensation reactions. A common route starts with the alkylation of a pyrazole precursor (e.g., 1H-pyrazol-4-amine) using 2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C), followed by ethyl group introduction via nucleophilic substitution. Key parameters include:

- Solvent polarity : Polar aprotic solvents (DMF, THF) enhance reactivity .

- Temperature control : Elevated temperatures (70–90°C) improve reaction rates but may risk side reactions like over-alkylation .

- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve yields in biphasic systems .

| Step | Reagents | Conditions | Yield Range |

|---|---|---|---|

| Alkylation | 2-methylpropyl bromide, K₂CO₃ | DMF, 80°C, 12h | 60–75% |

| Ethylation | Ethyl iodide, NaH | THF, 0°C→RT, 6h | 70–85% |

Basic: How is this compound structurally characterized?

Answer:

Routine characterization combines ¹H/¹³C NMR (to confirm substituent positions and amine protons), IR spectroscopy (for NH/amine group detection at ~3300 cm⁻¹), and X-ray crystallography (to resolve stereoelectronic effects of the 2-methylpropyl group). Mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy) .

Advanced: How can reaction conditions be optimized using design of experiments (DOE)?

Answer:

DOE employs factorial designs to identify critical variables. For example:

- Central Composite Design (CCD) evaluates solvent polarity, temperature, and catalyst loading.

- Response Surface Methodology (RSM) models interactions between parameters to maximize yield .

A recent study reduced optimization time by 40% using quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and screen conditions computationally before lab validation .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

- Orthogonal assays : Cross-validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods .

- Structural analogs : Compare activity with derivatives (e.g., 5-fluoro or 4-methoxy variants) to isolate substituent effects .

- Purity verification : Use HPLC (>98% purity threshold) to exclude confounding byproducts .

Advanced: What computational methods predict the compound’s reactivity and binding modes?

Answer:

- Quantum Mechanics (QM) : Simulates reaction mechanisms (e.g., Fukui indices for nucleophilic/electrophilic sites) .

- Molecular Docking : Screens binding affinity to targets like kinase enzymes (e.g., AutoDock Vina with PyRx software) .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .

Basic: What are the stability and recommended storage conditions?

Answer:

The compound is stable under inert atmospheres (N₂/Ar) at –20°C but degrades in humid or acidic conditions. Key stability

- Thermal stability : Decomposes above 150°C (TGA analysis) .

- Light sensitivity : Store in amber vials to prevent photolytic cleavage of the pyrazole ring .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

SAR focuses on modifying substituents to enhance target selectivity:

- Pyrazole ring : Fluorine at position 5 increases membrane permeability (logP optimization) .

- Alkyl chains : Longer chains (e.g., propyl vs. ethyl) improve lipophilicity but may reduce solubility .

- Amine group : Acylation (e.g., acetylated derivatives) can modulate metabolic stability .

| Derivative | Modification | Biological Impact |

|---|---|---|

| 5-Fluoro analog | Fluorine at C5 | 2x higher antimicrobial activity |

| N-acetylated form | Acetylated amine | Improved plasma stability |

Basic: Which analytical techniques quantify purity and degradation products?

Answer:

- HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities ≥0.1% .

- GC-MS : Monitors volatile byproducts (e.g., residual alkyl halides) .

- TLC : Rapid screening using silica gel plates (hexane:ethyl acetate = 3:1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。